![molecular formula C12H20N2O2 B1391210 Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1217863-07-4](/img/structure/B1391210.png)
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, commonly referred to as EDMPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with an intense, fruity odor and is soluble in many organic solvents. EDMPP has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the laboratory.
Scientific Research Applications
Synthesis and Reactions
- Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been explored in various synthesis reactions. For instance, it reacted with substituted hydrazines in different solvents to form regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009). Another study involved its reaction with 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate to produce various pyrazole derivatives (Potapov et al., 2007).
Catalysis
- Compounds like Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have been used in the synthesis of catalysts. For example, it was involved in the formation of Fe(II) and Ni(II) complexes which acted as catalysts for transfer hydrogenation of ketones (Magubane et al., 2017).
Molecular Structures and Polymorphism
- The compound's derivatives have been studied for their molecular structures and polymorphism. One such study focused on the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate (Minga, 2005).
Antimicrobial and Anticancer Activities
- Pyrazole derivatives, including ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, have been evaluated for their potential antimicrobial and anticancer activities. For instance, a series of pyrazole derivatives were synthesized and assessed for these activities, showing promising results (Hafez et al., 2016).
Computational Studies
- Computational studies have also been conducted on derivatives of ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, such as the analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into molecular interactions and structures (Singh et al., 2014).
properties
IUPAC Name |
ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGIDAVTNPREAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225105 | |
Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | |
CAS RN |
1217863-07-4 | |
Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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